BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to Novel Allosteric Inhibition
of Heat Shock Protein 70 (Hsp70)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Novolactone

Cat. No.: B1193263

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a pivotal
role in maintaining protein homeostasis. Its involvement in the progression of various diseases,
including cancer and neurodegenerative disorders, has made it an attractive therapeutic target.
While traditional approaches have focused on the ATP-binding site, a new frontier in Hsp70
inhibition has emerged through the discovery of allosteric modulators. These molecules bind to
sites distinct from the active site, offering the potential for greater selectivity and novel
mechanisms of action. This technical guide provides an in-depth overview of the core principles
of allosteric Hsp70 inhibition, focusing on key compounds, experimental methodologies for their
characterization, and a summary of their quantitative data.

The Hsp70 Chaperone Cycle: A Target for Allosteric
Modulation

Hsp70 functions through a dynamic, ATP-dependent cycle that involves a conformational
interplay between its two principal domains: a Nucleotide-Binding Domain (NBD) and a
Substrate-Binding Domain (SBD).[1][2][3] The cycle is tightly regulated by co-chaperones,
including J-domain proteins (Hsp40s) and Nucleotide Exchange Factors (NEFs).[3][4]
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The allosteric mechanism of Hsp70 provides multiple avenues for therapeutic intervention.[1][2]

[5] Allosteric inhibitors can trap Hsp70 in a specific conformational state, thereby disrupting its

normal function. For instance, an inhibitor might lock Hsp70 in an ADP-bound state, preventing

the release of substrate proteins and leading to their eventual degradation. This disruption of

the chaperone cycle can have profound effects on cancer cell survival, as these cells are often

highly dependent on Hsp70 for managing proteotoxic stress.

Below is a diagram illustrating the Hsp70 chaperone cycle and the points of allosteric

intervention.

Hsp70 Chaperone Cycle and Allosteric Inhibition
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Hsp70 Chaperone Cycle and Allosteric Inhibition.

Novel Allosteric Inhibitors of Hsp70

Several classes of small molecules have been identified that allosterically inhibit Hsp70. These
compounds bind to various pockets on the chaperone, leading to distinct functional
consequences.

 MKT-077 and its Analogs (e.g., YM-01, JG-98): This class of rhodacyanine dyes binds to a
pocket in the NBD, stabilizing the ADP-bound state of Hsp70. This leads to the inhibition of
nucleotide exchange and traps client proteins, ultimately inducing apoptosis in cancer cells.
MKT-077 has an IC50 ranging from 0.35 to 1.2 uM against several human cancer cell lines.

[3]

e VER-155008: This adenosine-derived compound is an ATP-competitive inhibitor that binds to
the NBD. Although it competes with ATP, its mechanism is considered allosteric in its
functional consequences, as it locks the NBD in a conformation that prevents communication
with the SBD. It exhibits IC50 values of 0.5 uM for Hsp70.[6]

e YKS5: A rationally designed small molecule that binds to a novel allosteric pocket in the NBD.
YK5 has been shown to disrupt the interaction between Hsp70 and its co-chaperone HOP,
thereby interfering with the Hsp70-Hsp90 chaperone machinery. It has an IC50 of
approximately 7 uM for inhibiting luciferase refolding in cells.[7]

o HS-72: Identified through a chemoproteomic strategy, HS-72 is a selective allosteric inhibitor
of the inducible form of Hsp70 (Hsp70i). It reduces the affinity of Hsp70i for ATP and has
shown efficacy in preclinical cancer models.[8]

» Novolactone: A natural product that covalently modifies a conserved residue at the interface
of the NBD and SBD. This modification disrupts interdomain communication, blocking ATP-
induced substrate release.[9]

Quantitative Data for Allosteric Hsp70 Inhibitors

The following tables summarize the available quantitative data for the aforementioned allosteric
inhibitors of Hsp70.
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Table 1: Binding Affinity and Potency of Allosteric Hsp70 Inhibitors

. Target(s . Assay Referen
Inhibitor Kd Ki IC50 EC50
Type ce(s)
Cell
Hsc70, 0.35-1.2
MKT-077 ) - - - Proliferati  [3]
Mortalin Y
on
Fluoresc
Hsp70,
VER- 0.3 uM 0.5 uM ence
Hsc70, - - I (6]
155008 (Hsc70) (Hsp70) Polarizati
Grp78
on
Luciferas
Cytosolic e
YK5 - - ~7 UM - _ [7]
Hsp70s Refolding
(in cell)
) Not Not
HS-72 Hsp70i - - N - N [8]
specified specified
Cytosolic
Novolact Not Not
& ER - - . - . (9]
one specified specified
Hsp70s

Table 2: Cellular Activity of Allosteric Hsp70 Inhibitors
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i . Effect on
Inhibitor Cell Line(s) GI50 . . Reference(s)
Client Proteins

Various cancer Destabilization of

MKT-077 ) - [3]
cell lines p53
Human breast Degradation of

VER-155008 5-14 uM [10]
and colon cancer Her2 and Raf-1
SKBr3 breast Degradation of

YK5 Low pM range [11]
cancer HER2, Raf-1, Akt
Breast cancer - Substrate protein

HS-72 Not specified ) [8]
models degradation

. . Degradation of
Novolactone Mammalian cells  Not specified ) [9]
Hsp90 clients

Experimental Protocols for Characterizing Allosteric
Hsp70 Inhibitors

A variety of biochemical and cell-based assays are employed to identify and characterize
allosteric Hsp70 inhibitors. Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay

This assay measures the binding of an inhibitor to Hsp70 by monitoring changes in the
polarization of a fluorescently labeled probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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